molecular formula C18H26ClNO2 B12735542 Quinaldine, 4,7-dibutoxy-, hydrochloride CAS No. 93901-77-0

Quinaldine, 4,7-dibutoxy-, hydrochloride

Cat. No.: B12735542
CAS No.: 93901-77-0
M. Wt: 323.9 g/mol
InChI Key: OCLZQCGJPGIBJD-UHFFFAOYSA-N
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Description

Quinaldine, 4,7-dibutoxy-, hydrochloride is a substituted quinoline derivative characterized by butoxy (-OC₄H₉) groups at the 4- and 7-positions of the quinoline ring and a hydrochloride salt form. The butoxy substituents likely enhance lipophilicity compared to shorter-chain alkoxy groups, influencing solubility, bioavailability, and intermolecular interactions .

Properties

CAS No.

93901-77-0

Molecular Formula

C18H26ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

4,7-dibutoxy-2-methylquinoline;hydrochloride

InChI

InChI=1S/C18H25NO2.ClH/c1-4-6-10-20-15-8-9-16-17(13-15)19-14(3)12-18(16)21-11-7-5-2;/h8-9,12-13H,4-7,10-11H2,1-3H3;1H

InChI Key

OCLZQCGJPGIBJD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=NC(=CC(=C2C=C1)OCCCC)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Quinaldine, 4,7-dibutoxy-, hydrochloride typically involves the following steps:

Chemical Reactions Analysis

Quinaldine, 4,7-dibutoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Hydrogenation of the compound can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

Quinaldine, 4,7-dibutoxy-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinaldine, 4,7-dibutoxy-, hydrochloride involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making it useful in anti-cancer and anti-microbial therapies.

Comparison with Similar Compounds

Substituent Chain Length: Ethoxy vs. Butoxy Groups

Quinaldine, 4,7-diethoxy-, hydrochloride (C₁₄H₁₇NO₂·HCl) serves as a key analog. Key differences include:

Property 4,7-Diethoxy Derivative 4,7-Dibutoxy Derivative (Predicted)
Molecular Formula C₁₄H₁₇NO₂·HCl C₁₈H₂₅NO₂·HCl
Substituent Size Ethoxy (-OC₂H₅) Butoxy (-OC₄H₉)
Predicted Lipophilicity Moderate (LogP ~2.5) High (LogP ~4.0)
Solubility Higher aqueous solubility Reduced aqueous solubility
Collision Cross-Section 75.2 Ų (Charge +1, m/z 268.1) Likely >85 Ų (due to larger chains)

Halogenated Quinolines: Electronic Effects

Compounds like 4,7-dichloroquinoline (C₉H₅Cl₂N) and 4,7-dibromo-2-phenyl-2,4,6-cycloheptatrien-1-one (C₁₃H₈Br₂O) differ in electronic properties:

  • Chlorine/Bromine Substituents : Introduce strong electron-withdrawing effects, increasing reactivity toward nucleophiles.
  • Butoxy Groups: Electron-donating alkoxy groups enhance π-electron density on the quinoline ring, favoring electrophilic substitution at the 2- and 8-positions.

Halogenated derivatives are often utilized in medicinal chemistry (e.g., antimalarials), whereas alkoxy-substituted quinolines may exhibit improved membrane permeability for CNS-targeting applications.

Hydroxylated Derivatives: Solubility vs. Stability

4,7-Dihydroxy-1,10-phenanthroline hydrochloride (C₁₂H₈N₂O₂·HCl) highlights the trade-off between hydroxyl (-OH) and alkoxy (-OR) groups:

  • Hydroxyl Groups : Increase aqueous solubility but reduce stability under acidic/oxidative conditions.
  • Butoxy Groups : Improve stability and lipophilicity but require formulation aids for dissolution.

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